3,5-diethyl-4-iodo-1-methyl-1H-pyrazole
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Overview
Description
3,5-diethyl-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of ethyl groups at positions 3 and 5, an iodine atom at position 4, and a methyl group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-4-iodo-1-methyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in the presence of iodine. The reaction conditions often include the use of ethanol as a solvent and heating to promote the cyclization process . Another method involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of reagents and solvents is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl-4-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cyclization: It can participate in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing or reducing agents. Reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
3,5-diethyl-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3,5-diethyl-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and other substituents can influence its binding affinity and selectivity. The compound may exert its effects by modulating signaling pathways or inhibiting enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-4-iodo-1H-pyrazole
- 4-iodo-1-methyl-1H-pyrazole
- 3,5-diethyl-1H-pyrazole
Uniqueness
3,5-diethyl-4-iodo-1-methyl-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl groups and an iodine atom provides distinct properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H13IN2 |
---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
3,5-diethyl-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C8H13IN2/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5H2,1-3H3 |
InChI Key |
ABQKBNKJWODFLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)I |
Origin of Product |
United States |
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